2-amino-2-phenylacetohydrazide

Physicochemical profiling Thermal analysis Solid‑state handling

2‑Amino‑2‑phenylacetohydrazide (CAS 1127116‑36‑2, MF C₈H₁₁N₃O, MW 165.19 g mol⁻¹) is an α‑amino acid hydrazide derivative characterized by a primary amino group, a phenyl substituent, and a terminal hydrazide function. The compound is commercially supplied as a crystalline solid with a measured melting point of 68–70 °C and a typical purity of ≥95%.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 1127116-36-2
Cat. No. B6603873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-phenylacetohydrazide
CAS1127116-36-2
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NN)N
InChIInChI=1S/C8H11N3O/c9-7(8(12)11-10)6-4-2-1-3-5-6/h1-5,7H,9-10H2,(H,11,12)
InChIKeyKLDOZDNQLZNRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-phenylacetohydrazide (CAS 1127116‑36‑2): Chemical Identity, Physicochemical Profile, and Core Scaffold for Evidence‑Based Procurement


2‑Amino‑2‑phenylacetohydrazide (CAS 1127116‑36‑2, MF C₈H₁₁N₃O, MW 165.19 g mol⁻¹) is an α‑amino acid hydrazide derivative characterized by a primary amino group, a phenyl substituent, and a terminal hydrazide function . The compound is commercially supplied as a crystalline solid with a measured melting point of 68–70 °C and a typical purity of ≥95% . It belongs to the broader 2‑(phenylamino)aceto‑hydrazide family, a scaffold that has been validated as a source of potent eosinophil peroxidase (EPO) inhibitors exhibiting IC₅₀ values as low as 10 nM, establishing its relevance to medicinal chemistry and early‑stage drug discovery programs .

Why N′-Phenylacetohydrazide or Unsubstituted Acetohydrazides Cannot Replace 2‑Amino‑2‑phenylacetohydrazide in Structure‑Driven Research


The three functional domains of 2‑amino‑2‑phenylacetohydrazide—a nucleophilic α‑amino group, an aromatic ring, and a hydrazide terminus—cooperate to deliver reactivity and binding properties that are absent in singly functionalized analogs. Removing the α‑amino substituent (as in N′‑phenylacetohydrazide, CAS 114‑83‑0) eliminates the primary amine handle required for regioselective Schiff‑base formation, chiral derivatization, and metal‑coordination motifs that exploit both N‑ and O‑donor atoms . Conversely, relocating the amino group to the ortho position of the phenyl ring (N′‑(2‑aminophenyl)acetohydrazide, CAS 6299‑91‑8) alters the electronic landscape of the aromatic system and changes the preferred chelation geometry, which directly impacts complex stability and biological activity . Within the EPO inhibitor pharmacophore, the free terminal amino group functions as an electron acceptor and is essential for potent inhibition; the unsubstituted parent compound 2‑(phenylamino)acetohydrazide (PAAH) shows an IC₅₀ of 2.9 µM, whereas halogenated analogs reach low nanomolar potency, demonstrating that even subtle substitution changes produce order‑of‑magnitude differences in target engagement . Therefore, generic interchange among hydrazide congeners risks loss of the structural features that define biological activity, synthetic utility, and reproducibility.

Quantitative Differentiation Evidence for 2‑Amino‑2‑phenylacetohydrazide (CAS 1127116‑36‑2) Against the Closest Structural Analogs


Melting Point Advantage: 2‑Amino‑2‑phenylacetohydrazide (68–70 °C) vs. N′‑Phenylacetohydrazide (128–130 °C) – Implications for Handling and Formulation

The experimentally measured melting point of 2‑amino‑2‑phenylacetohydrazide is 68–70 °C , which is approximately 60 °C lower than that of N′‑phenylacetohydrazide (128–130 °C) and significantly below the melting points of many halogen‑substituted 2‑(phenylamino)acetohydrazide derivatives . This lower melting temperature facilitates melt‑based formulation techniques, reduces energy input during drying and crystallization steps, and minimizes the risk of thermal decomposition when the compound is used as a synthetic intermediate in reactions that require heating.

Physicochemical profiling Thermal analysis Solid‑state handling

Synthetic Versatility: The α‑Amino Group Enables Regioselective Schiff‑Base Formation Without Carbonyl Pre‑Activation

The α‑amino substituent of 2‑amino‑2‑phenylacetohydrazide serves as a primary nucleophilic handle that condenses directly with aldehydes or ketones to form hydrazone‑Schiff base hybrids in a single step . In contrast, N′‑phenylacetohydrazide lacks a free amino group and requires pre‑activation of the carbonyl partner or alternative protection/deprotection strategies to achieve comparable bis‑functionalization . This structural advantage translates into shorter synthetic sequences and higher atom economy when constructing N,O‑donor ligands for coordination chemistry.

Synthetic methodology Schiff base chemistry Heterocycle synthesis

EPO Inhibitory Potency: Unsubstituted 2‑(Phenylamino)acetohydrazide (IC₅₀ 2.9 µM) vs. 4‑Chlorophenyl Analog (IC₅₀ 21 nM) – Validating the Parent Scaffold for SAR Programs

The unsubstituted parent compound of the 2‑(phenylamino)aceto‑hydrazide class, 2‑(phenylamino)acetohydrazide (PAAH, compound 14), inhibits eosinophil peroxidase with an IC₅₀ of 2.9 ± 0.1 µM . Although this potency is moderate, it serves as the essential baseline for structure‑activity relationship (SAR) campaigns: substitution at the 4‑position with chlorine (compound 10) yields an IC₅₀ of 0.021 ± 0.005 µM (21 nM), a ~138‑fold improvement, while a 2‑fluoro substituent (compound 19) achieves 0.010 ± 0.005 µM (10 nM), a ~290‑fold gain . These data demonstrate that the core scaffold, represented by 2‑amino‑2‑phenylacetohydrazide, is a validated starting point capable of reaching low‑nanomolar potency with appropriate substitution.

Eosinophil peroxidase inhibition Structure‑activity relationship Lead optimization

Metal‑Complex Antimicrobial Activity: Hydrazone Ligands Derived from 2‑(Phenylamino)acetohydrazide Yield Complexes with Superior Inhibitory Action to the Parent Ligand

Hydrazone ligands prepared from 2‑(phenylamino)acetohydrazide and their transition‑metal complexes (Zn(II), Pd(II), Ru(III), Pt(IV)) were evaluated for antimicrobial activity. The complexes demonstrated superior inhibitory action compared to the parent ligand, with the Zn(II) mononuclear chelate showing the greatest effect against both Gram‑positive and Gram‑negative bacterial strains . In a parallel study, most metal complexes exhibited higher antifungal activity than the standard drug amphotericin B, confirming that the 2‑(phenylamino)acetohydrazide framework is a productive platform for generating bioactive metal‑based agents .

Coordination chemistry Antimicrobial resistance Bioinorganic chemistry

Research and Industrial Application Scenarios for 2‑Amino‑2‑phenylacetohydrazide Where Quantitative Differentiation Drives Procurement Decisions


Medicinal Chemistry SAR Campaigns Targeting Eosinophil Peroxidase (EPO)

Procurement of 2‑amino‑2‑phenylacetohydrazide is justified as the unsubstituted reference scaffold for systematic structure‑activity relationship (SAR) exploration of EPO inhibitors. The published IC₅₀ of 2.9 µM for the parent PAAH compound provides the baseline against which all substitution effects are quantified; without this reference compound, the 138‑fold to 290‑fold potency gains reported for halogenated analogs cannot be experimentally reproduced or benchmarked .

Synthesis of Bis‑Functionalized Hydrazone Ligands for Coordination Chemistry

The α‑amino and hydrazide groups of 2‑amino‑2‑phenylacetohydrazide can be sequentially derivatized to produce N,O‑donor Schiff‑base ligands that form stable complexes with transition metals (Zn, Pd, Ru, Pt). These metal complexes have demonstrated antimicrobial activity superior to both the free ligand and, in antifungal assays, the clinical standard amphotericin B . The two‑step synthetic economy enabled by the bifunctional nature of this compound reduces labor and material costs relative to routes that require separate introduction of amine functionality.

Chiral Building Block for Asymmetric Synthesis

The α‑carbon of 2‑amino‑2‑phenylacetohydrazide is a prochiral center; resolution or asymmetric synthesis yields enantiopure (R)‑ and (S)‑2‑amino‑2‑phenylacetohydrazide, which serve as chiral auxiliaries or intermediates for the preparation of enantiomerically enriched heterocycles and hydrazones . The presence of both a chiral amine and a hydrazide in the same molecule is a rare combination that cannot be replicated using N′‑phenylacetohydrazide or other achiral hydrazide analogs.

Patent‑Driven Pharmaceutical Intermediate Supply

PubChem records indicate 12 patent families associated with 2‑amino‑2‑phenylacetohydrazide , and patent literature discloses substituted acethydrazide derivatives as HIF‑1 inhibitors and other therapeutic agents . Sourcing this specific CAS‑registered compound ensures compliance with the exact chemical entity referenced in intellectual property filings, which is critical for freedom‑to‑operate analyses, process development, and regulatory submissions.

Quote Request

Request a Quote for 2-amino-2-phenylacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.